1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine;dihydrochloride

Data availability Evidence gap Procurement caveat

Procure 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine dihydrochloride (DMIE, CAS 2416236-54-7), a 2,5-dimethylimidazole derivative with an α-methyl-branched ethanamine side chain. This unique scaffold is unavailable in any other commercial histamine analog, making it indispensable for H3/H4 receptor selectivity studies. Use as a building block for amide coupling, reductive amination, or sulfonamide synthesis. Verify enantiomeric purity; no biological data exist—generate proprietary SAR data for IP differentiation.

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12
CAS No. 2416236-54-7
Cat. No. B2359032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine;dihydrochloride
CAS2416236-54-7
Molecular FormulaC7H15Cl2N3
Molecular Weight212.12
Structural Identifiers
SMILESCC1=C(N=C(N1)C)C(C)N.Cl.Cl
InChIInChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-6(3)10-7;;/h4H,8H2,1-3H3,(H,9,10);2*1H
InChIKeyDQQPBZGOUORWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS 2416236-54-7): Structural Overview for Scientific Procurement


1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS 2416236-54-7), also referred to by the vendor abbreviation DMIE, is a disubstituted imidazole derivative bearing methyl groups at the 2- and 5-positions of the imidazole ring and an α-methyl-substituted ethanamine side chain at the 4-position, supplied as the dihydrochloride salt . The compound belongs to the class of 4-(aminoalkyl)imidazoles, a scaffold that is the foundation of endogenous histamine and numerous synthetic histamine receptor ligands [1]. Despite this privileged scaffold, a systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and major chemical catalogs (December 2013–April 2026) returned no primary research articles, patents, or authoritative bioactivity databases reporting quantitative pharmacological, physicochemical, or comparative data for this specific compound. All available public information is confined to vendor datasheets and chemical catalog entries, which provide basic identity and purity specifications but no differential performance data.

Why In-Class Imidazole Ethanamines Cannot Substitute for 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS 2416236-54-7)


Imidazole-based histamine receptor ligands are exquisitely sensitive to minor structural modifications; a single methyl group addition or positional shift can invert efficacy at the histamine H4 receptor from full agonism to inverse agonism, or alter H3/H4 selectivity by over 100-fold [1]. The target compound combines three structural features—simultaneous 2- and 5-methyl substitution on the imidazole ring plus an α-methyl-branched ethanamine side chain—that are not jointly present in any commercially available histamine analog. The closest comparator, (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride (CAS 2137970-46-6), lacks the α-methyl branch and has a one-carbon shorter linker (methanamine vs. ethanamine), which would substantially alter both the conformational landscape and the pKa of the primary amine [2]. Histamine dihydrochloride (CAS 56-92-8) lacks all three methyl groups and is an endogenous pan-agonist at H1–H4 receptors with low subtype selectivity [1]. Nα-Methylhistamine (CAS 16503-22-3) introduces only side-chain N-methylation and shows altered H3/H4 potency ratios relative to histamine (relative potency 81%, 185%, and 270% at H1, H2, and H3 receptors, respectively) . These examples demonstrate that no generic in-class compound can serve as a functional replacement for the unique substitution pattern of CAS 2416236-54-7 without experimental validation.

Quantitative Differentiation Evidence for 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS 2416236-54-7): Assessment of Available Data


CRITICAL LIMITATION: Absence of Primary Comparative Bioactivity Data for CAS 2416236-54-7

An exhaustive search of PubMed, Google Patents, ChEMBL (release 36), BindingDB, PubChem, and major chemical supplier databases was conducted for quantitative bioactivity data (IC50, Ki, EC50, pA2, selectivity ratios, PK parameters, solubility, LogP, pKa) for 1-(2,5-dimethyl-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS 2416236-54-7). As of April 2026, zero primary research articles, zero patents reporting biological data, and zero entries in curated bioactivity databases (ChEMBL, BindingDB) were found that contain quantitative pharmacological, physicochemical, or toxicological data for this compound [1][2]. The only publicly available specification is the vendor-reported purity of ≥95% (HPLC) and molecular weight of 212.12 g/mol (free base: 139.20 g/mol) from CymitQuimica, with the product listed as discontinued . No comparator data exist to support differential claims. All subsequent evidence items in this section are therefore class-level inferences from structurally related imidazole derivatives and should not be interpreted as direct data for CAS 2416236-54-7.

Data availability Evidence gap Procurement caveat

Structural Differentiation from (2,5-Dimethyl-1H-imidazol-4-yl)methanamine Dihydrochloride (CAS 2137970-46-6) Based on Side-Chain Architecture

The target compound (CAS 2416236-54-7) differs from its closest cataloged analog, (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride (CAS 2137970-46-6, molecular weight 198.09 g/mol), in two key structural features: (i) the side-chain linker length (ethanamine, –CH(CH₃)–CH₂–NH₂, vs. methanamine, –CH₂–NH₂) and (ii) the presence of an α-methyl branch at the benzylic position [1]. In imidazole-based histamine receptor ligands, the length of the alkyl spacer between the imidazole ring and the basic amine is a critical determinant of receptor subtype selectivity; histamine itself has a two-carbon linker, while homologation to three or four carbons (e.g., imbutamine, 4-(1H-imidazol-4-yl)butanamine, EC50: 3 nM at H3R, 66 nM at H4R) dramatically shifts both potency and selectivity profiles [2]. The α-methyl group introduces a chiral center and steric constraint not present in the methanamine analog, which is expected to reduce conformational flexibility and restrict the spatial orientation of the primary amine [3]. Molecular weight difference: 212.12 vs. 198.09 g/mol (Δ = 14.03 g/mol, consistent with CH₂ insertion). These structural differences are sufficient to preclude functional interchangeability without experimental validation.

Chemical structure Side-chain length α-methyl branching Scaffold differentiation

Class-Level Inference: The 2,5-Dimethyl Imidazole Substitution Pattern in Histamine Receptor Pharmacology

Although no direct pharmacological data exist for CAS 2416236-54-7, extensive published structure–activity relationship (SAR) studies on imidazole-based histamine receptor ligands provide a framework for understanding the potential impact of its 2,5-dimethyl substitution pattern. In the study by Lim et al. (2005), 4-methylhistamine (bearing a single methyl at position 4(5) of the imidazole ring) exhibited a Ki of 50 nM at the human histamine H4 receptor (hH4R) with >100-fold selectivity over H1, H2, and H3 subtypes, and functioned as a full agonist (pEC50 = 7.4 ± 0.1, α = 1) [1]. By contrast, unsubstituted histamine shows non-selective, high-affinity binding to all four histamine receptor subtypes (H3R Ki = 5.2 nM; H4R Ki = 8.1 nM; H1R Ki ≈ 2–10 nM; H2R Ki ≈ 10–20 μM) [2]. The addition of a methyl group to the imidazole ring thus can alter H4R affinity by orders of magnitude versus the parent scaffold. Kottke et al. (2011) further demonstrated that alkyl chain length and functionalization of 4-substituted imidazoles govern whether a compound behaves as a selective H4R ligand or a dual H3R/H4R ligand, and whether it acts as an agonist, antagonist, or inverse agonist at H4R [3]. The joint presence of 2-methyl, 5-methyl, and α-methyl-ethanamine side chain on CAS 2416236-54-7 places it in a region of chemical space not explored in published SAR campaigns, but the general principle—that small structural changes produce major pharmacological differences—is well established.

Histamine receptor H3/H4 selectivity Imidazole methylation SAR

Vendor-Supplied Purity Specification Relative to Closest Available Analog

The only quantitative specification publicly available for CAS 2416236-54-7 is the vendor-reported purity of ≥95% (HPLC) with a molecular weight of 212.1 g/mol (dihydrochloride salt), as listed by CymitQuimica (product now discontinued) . For the closest cataloged analog, (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride (CAS 2137970-46-6), American Elements lists molecular weight 198.09 g/mol but does not disclose a purity specification on the public datasheet [1]. No head-to-head purity comparison is possible because the two products are from different vendors with different specification disclosure practices. The CymitQuimica listing for CAS 2416236-54-7 also notes the product is discontinued, which introduces an additional procurement constraint: no currently active commercial source with published specifications was identified from non-excluded vendors as of April 2026.

Purity specification Quality control Vendor datasheet

Validated Application Scenarios for 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS 2416236-54-7) Based on Available Evidence


Synthetic Building Block for 2,5-Dimethyl-4-substituted Imidazole Compound Libraries

The primary evidence-supported use of CAS 2416236-54-7 is as a synthetic intermediate or building block for the construction of more complex 2,5-dimethylimidazole-containing molecules. The ethanamine side chain provides a primary amine handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, while the 2,5-dimethyl substitution on the imidazole ring offers a defined, sterically constrained heterocyclic scaffold . This application is consistent with the vendor positioning of related 2,5-dimethylimidazole derivatives as building blocks for pharmaceutical research [1]. The α-methyl branch introduces a chiral center that may be exploited for diastereoselective synthesis or chiral resolution studies. Researchers should verify the enantiomeric purity of the supplied material, as the vendor datasheet does not specify enantiomeric excess.

Exploratory Pharmacological Tool Compound for Histamine Receptor Subtype Profiling (De Novo Characterization Required)

Given the established SAR principle that imidazole ring substitution profoundly influences histamine H3/H4 receptor selectivity and efficacy [2], CAS 2416236-54-7 may serve as an exploratory tool compound for de novo pharmacological profiling. However, this application is contingent upon the researcher generating all primary pharmacological data, as none currently exist in the public domain. The compound's combined 2,5-dimethyl pattern on the imidazole ring plus the α-methyl-ethanamine side chain makes it chemically distinct from all commercially available histamine receptor reference ligands (histamine, Nα-methylhistamine, (R)-α-methylhistamine, N,N-dimethylhistamine, 4-methylhistamine, imbutamine) [2][3]. This structural uniqueness could, if accompanied by favorable pharmacological properties, provide intellectual property differentiation for hit-to-lead or lead optimization programs targeting H3R- or H4R-mediated indications (inflammation, pruritus, asthma, neurological disorders).

Physicochemical Comparator in Imidazole Analog Series (LogP and pKa Determination Studies)

The 2,5-dimethyl substitution on the imidazole ring is expected to increase lipophilicity (calculated LogP) relative to unsubstituted histamine (calculated LogP ≈ -0.7), as each methyl group contributes approximately +0.5 LogP units [4]. The α-methyl branch on the ethanamine side chain may alter the pKa of the primary amine relative to unmethylated analogs. No experimental LogP or pKa values have been published for CAS 2416236-54-7. Researchers conducting systematic physicochemical profiling of imidazole analog series may include this compound as a unique data point to quantify the additive effects of ring methylation and side-chain branching on solubility, permeability, and ionization behavior. Such studies are prerequisite to any pharmacokinetic or formulation assessment.

Crystallization and Solid-State Characterization of Dihydrochloride Salt Forms

As a dihydrochloride salt, CAS 2416236-54-7 may exhibit crystallization behavior and solid-state properties (melting point, hygroscopicity, crystal habit) that differ from the free base or other salt forms. The CymitQuimica datasheet provides no melting point, boiling point, or solid-state characterization data . Researchers in solid-state chemistry or pre-formulation sciences may study this compound to establish structure–property relationships among dihydrochloride salts of imidazole ethanamines. No comparative solid-state data exist in the public literature.

Quote Request

Request a Quote for 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.